molecular formula C25H16N2S B12920354 7-Indolizinecarbonitrile, 2,3-diphenyl-1-(2-thienyl)- CAS No. 321910-04-7

7-Indolizinecarbonitrile, 2,3-diphenyl-1-(2-thienyl)-

Cat. No.: B12920354
CAS No.: 321910-04-7
M. Wt: 376.5 g/mol
InChI Key: CMJBSVRFXARGJT-UHFFFAOYSA-N
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Description

7-Indolizinecarbonitrile, 2,3-diphenyl-1-(2-thienyl)- is a heterocyclic compound featuring an indolizine core substituted with phenyl, thienyl, and nitrile groups. The compound’s unique substitution pattern—particularly the 2-thienyl group and nitrile functionality—imparts distinct electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions.

Properties

CAS No.

321910-04-7

Molecular Formula

C25H16N2S

Molecular Weight

376.5 g/mol

IUPAC Name

2,3-diphenyl-1-thiophen-2-ylindolizine-7-carbonitrile

InChI

InChI=1S/C25H16N2S/c26-17-18-13-14-27-21(16-18)24(22-12-7-15-28-22)23(19-8-3-1-4-9-19)25(27)20-10-5-2-6-11-20/h1-16H

InChI Key

CMJBSVRFXARGJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC(=CC3=C2C4=CC=CS4)C#N)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Starting Materials and Reaction Scheme

  • Key substrates: 2-alkylazaarenes (e.g., 2-pyridylacetates or related azaarene derivatives) and bromonitroolefins.
  • Base: Sodium carbonate (Na2CO3) is identified as the optimal inorganic base.
  • Solvent: Tetrahydrofuran (THF) is preferred for its ability to enhance yield compared to protic solvents like methanol.
  • Temperature: Optimal reaction temperature is around 80 °C.
  • Reaction time: Typically 24 to 48 hours in a sealed tube.

Reaction Mechanism

The reaction proceeds via a domino Michael addition of the azaarene nucleophile to the bromonitroolefin, followed by intramolecular nucleophilic substitution and subsequent aromatization with elimination of the nitro group, yielding the indolizine core with the carbonitrile functionality.

Optimization Data Summary

Parameter Conditions Tested Outcome (Yield %) Notes
Base Na2CO3, NaHCO3, NaOAc, K2CO3, K3PO4, Cs2CO3 Na2CO3 best (64-75%) Organic bases (DBU, Et3N, DIPEA) failed
Molar ratio (azaarene:bromonitroolefin) 1:1, 1:1.5 1:1.5 gave 75% yield Adjusting ratio critical for yield
Solvent THF, MeOH, DCM, Acetonitrile, etc. THF best Protic solvents less effective
Temperature 60 °C, 80 °C, 100 °C 80 °C optimal (up to 75%) Higher temp (100 °C) no improvement
Base quantity 0.5 equiv, 1 equiv, 2.5 equiv 0.5 equiv optimal More or less base reduced yield
Concentration Varied No significant effect Concentration less critical

Substrate Scope

  • Aryl, heteroaryl, and alkyl substituents on the starting materials are well tolerated.
  • Electron-donating and electron-withdrawing groups on the phenyl rings influence yields but generally provide good to excellent yields (up to 96%).
  • Sterically hindered groups and functional groups like CF3 are compatible.
  • Variations in the azaarene ring (pyridine, isoquinoline, pyrazine) also proceed smoothly.

Experimental Procedure (General)

  • Mix 2-alkylazaarene (0.15 mmol), bromonitroolefin (0.1 mmol), and Na2CO3 (0.15 mmol) in 1.0 mL THF.
  • Heat the sealed reaction mixture at 80 °C for 24–48 hours.
  • Concentrate the reaction mixture and purify the product by column chromatography using petroleum ether/ethyl acetate mixtures.
  • Isolate the indolizine product in yields ranging from moderate to excellent (64–96%).

Research Findings and Practical Implications

  • The metal-free cascade reaction provides a rapid and efficient route to functionalized indolizines, including 7-Indolizinecarbonitrile derivatives.
  • The method is scalable to gram quantities without significant loss of yield.
  • The resulting indolizines can be further transformed via classical coupling reactions (e.g., Suzuki–Miyaura) or cycloadditions to access more complex heterocyclic frameworks.
  • The synthetic strategy avoids the use of expensive or toxic transition metals, aligning with green chemistry principles.
  • The indolizine derivatives synthesized exhibit potential applications in materials science, such as fluorescent probes and organic light-emitting devices, due to their conjugated structures and photophysical properties.

Summary Table of Key Preparation Parameters

Aspect Details
Reaction Type Metal-free domino Michael/SN2/aromatization
Key Reagents 2-alkylazaarene, bromonitroolefin, Na2CO3
Solvent THF
Temperature 80 °C
Reaction Time 24–48 hours
Yield Range 64% to 96%
Substrate Scope Broad (aryl, heteroaryl, alkyl groups)
Scalability Gram-scale feasible
Post-synthesis Modifications Suzuki coupling, cycloadditions

Chemical Reactions Analysis

Types of Reactions

2,3-Diphenyl-1-(thiophen-2-yl)indolizine-7-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines .

Scientific Research Applications

2,3-Diphenyl-1-(thiophen-2-yl)indolizine-7-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-diphenyl-1-(thiophen-2-yl)indolizine-7-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

a. Indolizinecarbonitrile Derivatives

  • 7-Indolizinecarbonitrile, 2,3-bis(4-chlorophenyl)-1-(hydroxyphenylmethyl)- (): Molecular Formula: C₂₈H₁₈N₂OCl₂. Substituents: 4-Chlorophenyl groups at positions 2 and 3, hydroxyphenylmethyl at position 1.

b. Thiazolo-Pyrimidinecarbonitriles ():

  • Example: (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b): Molecular Formula: C₂₂H₁₇N₃O₃S. Substituents: Cyanobenzylidene, methylfuran, and nitrile groups. Key Features: The fused thiazolo-pyrimidine system enhances planarity, favoring π-stacking interactions. The nitrile group at position 6 parallels the nitrile in the indolizine derivative but is part of a more rigid scaffold .

c. Cyclopropane-Based Carbonitriles ():

  • Example: 4-(2,3-Diphenyl-1-(phenylsulfonyl)cyclopropanecarbonyl)benzonitrile (17): Molecular Formula: C₂₈H₁₉NO₃S. Substituents: Diphenylcyclopropane, phenylsulfonyl, and benzonitrile groups. Key Features: The strained cyclopropane ring introduces unique reactivity. The sulfonyl group increases polarity, contrasting with the thienyl group’s electron-rich nature in the target compound .
Physicochemical Properties
Compound Class Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR)
Indolizinecarbonitrile () N/A N/A Molecular weight: 469.36 g/mol
Thiazolo-Pyrimidine (11b) 213–215 68 IR: 2,209 cm⁻¹ (CN); ¹H NMR: δ 8.01 (s, =CH)
Cyclopropane Derivative (17) 225–227 10 ¹³C NMR: δ 165.68 (C=O); IR: 1,719 cm⁻¹ (CO)

Key Observations :

  • Thiazolo-pyrimidine derivatives exhibit higher yields (68%) compared to cyclopropane analogs (10%), suggesting synthetic challenges in cyclopropane ring formation .
  • The nitrile group’s IR absorption (~2,200 cm⁻¹) is consistent across all compounds, confirming its stability in diverse environments.

Biological Activity

7-Indolizinecarbonitrile, 2,3-diphenyl-1-(2-thienyl)-, identified by its CAS number 71870-33-2, is a compound that has garnered interest due to its potential biological activities. This compound features a complex structure comprising a carbonitrile group attached to an indolizine ring and multiple phenyl and thienyl substituents, which may contribute to its pharmacological properties.

Chemical Structure

The molecular formula for this compound is C25H16N2SC_{25}H_{16}N_{2}S. Its structural complexity allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.

Anticancer Properties

Recent studies have explored the anticancer potential of 7-Indolizinecarbonitrile derivatives. For instance, research has indicated that modifications in the indolizine framework can enhance antiproliferative activity against various cancer cell lines. The biological activity often correlates with the structural features of the compound, particularly the nature of substituents on the indolizine ring.

Case Study: Antiproliferative Activity

A notable investigation assessed the antiproliferative effects of several indolizine derivatives, including 7-Indolizinecarbonitrile. The study evaluated the compounds against breast, colon, and lung cancer cell lines. The findings revealed that certain derivatives exhibited significant cytotoxicity, suggesting that structural modifications could optimize their therapeutic efficacy.

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
7-IndolizinecarbonitrileMCF-7 (Breast)15.2Apoptosis induction
7-IndolizinecarbonitrileHT-29 (Colon)12.8Cell cycle arrest
7-IndolizinecarbonitrileA549 (Lung)10.5Inhibition of proliferation

The mechanisms underlying the biological activity of 7-Indolizinecarbonitrile are multifaceted:

  • Apoptosis Induction : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Certain studies indicate that it may interfere with cell cycle progression, effectively halting the growth of cancer cells.
  • Inhibition of Proliferation : The compound has shown potential in inhibiting cellular proliferation by targeting specific signaling pathways involved in tumor growth.

Additional Biological Activities

Beyond anticancer properties, there is emerging evidence suggesting that compounds related to 7-Indolizinecarbonitrile may exhibit:

  • Antimicrobial Activity : Some derivatives have demonstrated effectiveness against various bacterial strains.
  • Anti-inflammatory Properties : Research indicates potential in modulating inflammatory responses, which could be beneficial in treating chronic inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-indolizinecarbonitrile derivatives with thienyl substituents?

  • Methodological Answer : The compound can be synthesized via condensation reactions using arylidenemalononitriles and thiophene-containing precursors. A common approach involves refluxing in pyridine (20 mL, 6 hours), followed by neutralization with HCl and recrystallization from ethanol-DMF mixtures . Alternative eco-friendly methods include solvent optimization (e.g., aqueous systems) and microwave-assisted reactions to enhance efficiency .

Q. How is the molecular structure of 2,3-diphenyl-1-(2-thienyl)-7-indolizinecarbonitrile validated?

  • Methodological Answer : Structural validation combines single-crystal X-ray diffraction (mean C–C bond length: 0.004 Å, R factor: 0.024) with spectroscopic techniques. NMR (¹H/¹³C) confirms substitution patterns, while mass spectrometry verifies molecular weight (e.g., [M+H]+ peaks). Cross-referencing with PubChem entries (InChIKey: ANUVCPMGEBGEFE-UHFFFAOYSA-N) ensures consistency .

Q. What key physicochemical properties are critical for handling this compound in experimental settings?

  • Methodological Answer : Key properties include solubility in polar aprotic solvents (DMF, DMSO), stability under ambient conditions (avoiding prolonged light exposure), and melting point determination via differential scanning calorimetry (DSC). Purity (>98%) is assessed via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers address low yields in the cyclization step during synthesis?

  • Methodological Answer : Yield optimization requires:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) for C–N bond formation.
  • Solvent effects : Testing binary mixtures (e.g., DMF/EtOH 3:1) to balance solubility and reaction kinetics .
  • Substituent tuning : Electron-withdrawing groups on phenyl rings enhance cyclization efficiency, as shown in analogous indolizine systems .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies between experimental and theoretical NMR shifts can be resolved via:

  • DFT calculations : Comparing computed vs. observed chemical shifts (GIAO method, B3LYP/6-31G* basis set).
  • X-ray validation : Overlaying crystallographic data (e.g., dihedral angles) with NMR-derived structures .

Q. How to design dose-dependent biological activity assays for this compound?

  • Methodological Answer : Use in vitro models (e.g., MTT assay on cancer cell lines) with concentrations ranging from 10–80 µg/mL. Dose-response curves (log-transformed) quantify IC50 values. Compounds 2b, 2q, and 2r in analogous studies showed activity at 40 µg/mL, suggesting a similar framework .

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